2-{2-[3-(2-methoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
The compound appears to contain several functional groups, including a methoxybenzoyl group, a piperidinyl group, and an isoindole dione group. The methoxybenzoyl group consists of a benzene ring with a methoxy (OCH3) group and a carbonyl (C=O) group . The piperidinyl group is a six-membered ring with one nitrogen atom . The isoindole dione group is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, with two carbonyl groups attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The compound would likely exhibit a combination of aromatic (benzene and pyrrole rings) and aliphatic (piperidine ring) character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the methoxy group could potentially be demethylated, or the carbonyl groups could potentially undergo reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could potentially increase the compound’s solubility in organic solvents .Safety and Hazards
Properties
IUPAC Name |
2-[2-[3-(2-methoxybenzoyl)piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-30-19-11-5-4-10-18(19)21(27)15-7-6-12-24(13-15)20(26)14-25-22(28)16-8-2-3-9-17(16)23(25)29/h2-5,8-11,15H,6-7,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNDZVFQTAQRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.